molecular formula C7H13N2O13P3 B12787821 Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester CAS No. 107718-74-1

Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester

Cat. No.: B12787821
CAS No.: 107718-74-1
M. Wt: 426.11 g/mol
InChI Key: JUBHTBGOUQPPKQ-UHFFFAOYSA-N
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Description

Acyclo-UTP is a modified deoxyoligonucleotide that has significant applications in gene synthesis and sequencing. It is known for its ability to release pyrophosphate, which produces fluorescence, making it useful in various biochemical assays and DNA/RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclo-UTP involves the modification of deoxyoligonucleotides. One common method includes the use of labeled modified deoxyoligonucleotides (dNTPs) that can release pyrophosphate . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the proper modification of the nucleotide.

Industrial Production Methods

Industrial production of Acyclo-UTP often involves large-scale synthesis using automated synthesizers. These machines can handle the precise addition of reagents and control the reaction conditions to produce high-purity Acyclo-UTP. The process is optimized to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Acyclo-UTP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Acyclo-UTP, while substitution reactions may result in modified nucleotides with different functional groups .

Scientific Research Applications

Acyclo-UTP has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various biochemical assays.

    Biology: Plays a crucial role in gene synthesis and sequencing, allowing researchers to study genetic material with high precision.

    Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in the field of genetic disorders and infectious diseases.

    Industry: Employed in the production of high-purity nucleotides for research and development purposes

Mechanism of Action

The mechanism of action of Acyclo-UTP involves its incorporation into DNA or RNA strands during synthesis. Once incorporated, it can release pyrophosphate, which produces fluorescence. This fluorescence can be detected and measured, allowing researchers to monitor the synthesis process. The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acyclo-UTP is unique due to its ability to release pyrophosphate and produce fluorescence, making it particularly useful in gene synthesis and sequencing applications. Its high specificity and efficiency in these processes set it apart from other similar compounds .

Properties

CAS No.

107718-74-1

Molecular Formula

C7H13N2O13P3

Molecular Weight

426.11 g/mol

IUPAC Name

[2-[(2,4-dioxopyrimidin-1-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C7H13N2O13P3/c10-6-1-2-9(7(11)8-6)5-19-3-4-20-24(15,16)22-25(17,18)21-23(12,13)14/h1-2H,3-5H2,(H,15,16)(H,17,18)(H,8,10,11)(H2,12,13,14)

InChI Key

JUBHTBGOUQPPKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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